molecular formula C5H5N5S B1270455 2H-Purine-2-thione, 6-amino-1,3-dihydro- CAS No. 3647-48-1

2H-Purine-2-thione, 6-amino-1,3-dihydro-

Cat. No.: B1270455
CAS No.: 3647-48-1
M. Wt: 167.19 g/mol
InChI Key: LQJZZLRZEPKRRQ-UHFFFAOYSA-N
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Description

2H-Purine-2-thione, 6-amino-1,3-dihydro- is a useful research compound. Its molecular formula is C5H5N5S and its molecular weight is 167.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-Purine-2-thione, 6-amino-1,3-dihydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Purine-2-thione, 6-amino-1,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Purine-2-thione, 6-amino-1,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2H-Purine-2-thione, 6-amino-1,3-dihydro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory effects on certain enzymes involved in purine metabolism, such as xanthine oxidase and guanine deaminase . These interactions are crucial as they can influence the overall metabolic pathways and cellular functions.

Cellular Effects

2H-Purine-2-thione, 6-amino-1,3-dihydro- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2H-Purine-2-thione, 6-amino-1,3-dihydro- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity. Additionally, it can interact with DNA and RNA, leading to changes in gene expression . These molecular interactions are critical for elucidating the compound’s mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Purine-2-thione, 6-amino-1,3-dihydro- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, highlighting the importance of temporal dynamics in its study.

Dosage Effects in Animal Models

The effects of 2H-Purine-2-thione, 6-amino-1,3-dihydro- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of metabolic pathways . Understanding these dosage effects is crucial for determining the compound’s therapeutic window.

Metabolic Pathways

2H-Purine-2-thione, 6-amino-1,3-dihydro- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in purine metabolism. For instance, it can inhibit the activity of xanthine oxidase, leading to alterations in the levels of purine metabolites . These interactions are important for understanding the compound’s impact on metabolic flux and overall cellular function.

Transport and Distribution

The transport and distribution of 2H-Purine-2-thione, 6-amino-1,3-dihydro- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

2H-Purine-2-thione, 6-amino-1,3-dihydro- exhibits specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell . Understanding its subcellular localization is crucial for elucidating its mode of action and potential therapeutic applications.

Properties

IUPAC Name

6-amino-1,7-dihydropurine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJZZLRZEPKRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=S)NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063113
Record name 2H-Purine-2-thione, 6-amino-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3647-48-1
Record name 2-Mercaptoadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3647-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptoadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thioadenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Purine-2-thione, 6-amino-3,7-dihydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Purine-2-thione, 6-amino-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercaptoadenine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43X4752BZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6.67 g (16 mmoles) of dithioxanthine and 52 ml of 70% ethylamine in water were heated to 150° C. in a pressure reactor (250 psi) for 12 hours under nitrogen. The solution was treated with charcoal (5%), filtered, and evaporated in vacuo to dryness. The residue was suspended in water, acidified with 1N HCl to pH 4 and neutralized to pH 8 with sodium bicarbonate. The solid was collected, washed and dried to give 6.66 g (97.4%) of crude thioisoguanine.
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Yield
97.4%

Synthesis routes and methods II

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